2-Chloro-4-methoxy-6-phenylpyridine

Catalog No.
S16152436
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-6-phenylpyridine

Product Name

2-Chloro-4-methoxy-6-phenylpyridine

IUPAC Name

2-chloro-4-methoxy-6-phenylpyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c1-15-10-7-11(14-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RGRJDSPFNQTJMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Cl)C2=CC=CC=C2

2-Chloro-4-methoxy-6-phenylpyridine is a chemical compound characterized by the molecular formula C13H10ClN and a molecular weight of 233.68 g/mol. This compound features a pyridine ring substituted with a chlorine atom, a methoxy group, and a phenyl group, which contributes to its unique chemical properties. The presence of these functional groups allows for diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield derivatives with lower oxidation states.
  • Hydrolysis: Under acidic or basic conditions, the methoxy group may be hydrolyzed to yield the corresponding phenolic compound.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions and oxidizing agents like potassium permanganate for oxidation processes.

Research indicates that compounds similar to 2-chloro-4-methoxy-6-phenylpyridine exhibit significant biological activities, particularly in the context of medicinal chemistry. These compounds have been studied for their potential as therapeutic agents against various diseases, including cancer. For example, derivatives containing phenylpyridine moieties have shown promise in targeting specific receptors implicated in tumor growth and progression .

Several synthetic routes have been developed for the preparation of 2-chloro-4-methoxy-6-phenylpyridine:

  • Nucleophilic Substitution: A common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in dioxane, which facilitates the introduction of the methoxy group.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Sonogashira coupling can be employed to introduce phenyl groups onto the pyridine ring, enhancing its structural complexity and potential activity .

2-Chloro-4-methoxy-6-phenylpyridine has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its pharmacological properties, potentially leading to novel drug candidates.
  • Material Science: Its unique structure may be exploited in developing new materials with specific electronic or optical properties .

The interaction studies of 2-chloro-4-methoxy-6-phenylpyridine primarily focus on its binding affinity to biological targets. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in disease pathways. Molecular docking studies have indicated potential binding sites and affinities, although further experimental validation is necessary to confirm these interactions .

Several compounds share structural similarities with 2-chloro-4-methoxy-6-phenylpyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-6-methoxy-4-phenylpyridinePyridine derivativeSimilar substitution pattern but different position of methoxy group
4-Methoxy-2-(phenyl)pyridinePyridine derivativeLacks chlorine but retains phenyl and methoxy groups
2-Methyl-4-(phenyl)pyridinePyridine derivativeContains a methyl group instead of chlorine

Uniqueness

The uniqueness of 2-chloro-4-methoxy-6-phenylpyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This configuration enhances its reactivity and potential interactions with biological targets, making it valuable for applications in organic synthesis and medicinal chemistry. The combination of chlorine, methoxy, and phenyl groups differentiates it from other pyridine derivatives, providing unique avenues for research and development .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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